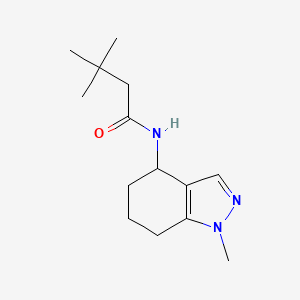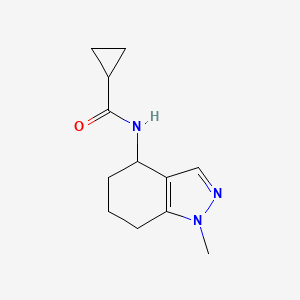
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide, also known as MTIC, is a synthetic compound that has been used in scientific research for its potential therapeutic effects. MTIC is a cyclopropane-based compound that has been synthesized using various methods.
Mécanisme D'action
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. In addition, N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has been found to increase the production of reactive oxygen species, which can cause oxidative stress in cancer cells and lead to their death.
Biochemical and Physiological Effects:
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has also been found to increase the production of the protein p53, which is involved in the regulation of cell growth and apoptosis. In addition, N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has been found to increase the production of the neurotransmitter dopamine, which is involved in the regulation of mood, motivation, and movement.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to have low toxicity in animal studies. However, N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has limitations in lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide. One direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other anticancer drugs to increase their effectiveness. Additionally, further research is needed to optimize the synthesis method of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide and to develop more water-soluble derivatives of the compound.
Conclusion:
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide is a synthetic compound that has been used in scientific research for its potential therapeutic effects. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Future research is needed to optimize the synthesis method of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide and to explore its potential use in combination with other drugs.
Méthodes De Synthèse
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has been synthesized using different methods, including the reaction of 1-methyl-4,5,6,7-tetrahydroindazole with cyclopropanecarboxylic acid chloride in the presence of a base. Another method involves the reaction of 1-methyl-4,5,6,7-tetrahydroindazole with cyclopropanecarboxylic acid in the presence of a coupling agent. These methods have been optimized to produce high yields of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide.
Applications De Recherche Scientifique
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has been used in scientific research for its potential therapeutic effects. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-15-11-4-2-3-10(9(11)7-13-15)14-12(16)8-5-6-8/h7-8,10H,2-6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWMFIBYUOWGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(CCC2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide](/img/structure/B7495265.png)
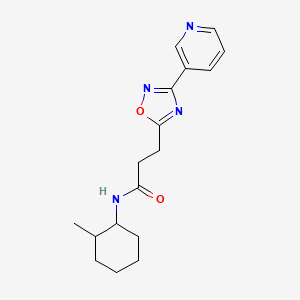
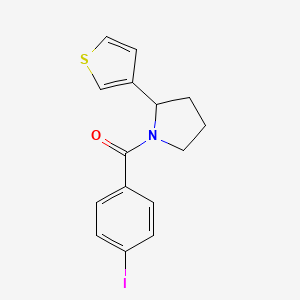
![2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid](/img/structure/B7495297.png)

![N-[3-(azepan-1-ylsulfonyl)phenyl]pyrazine-2-carboxamide](/img/structure/B7495305.png)

![N-(1,1-dioxothiolan-3-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7495328.png)
![5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B7495331.png)
![(2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7495334.png)
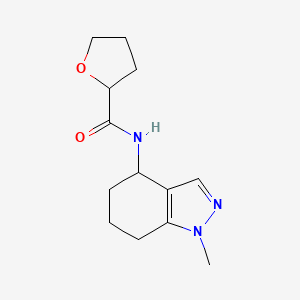
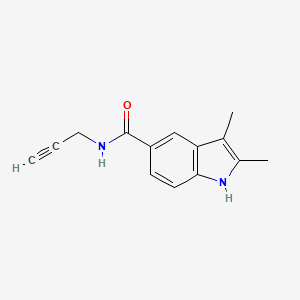
![N-(3,4-dihydro-2H-chromen-4-yl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495362.png)
